molecular formula C7H5ClO2 B1581250 3-Chloro-4-hydroxybenzaldehyde CAS No. 2420-16-8

3-Chloro-4-hydroxybenzaldehyde

Cat. No.: B1581250
CAS No.: 2420-16-8
M. Wt: 156.56 g/mol
InChI Key: VGSOCYWCRMXQAB-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzaldehyde, featuring a chlorine atom and a hydroxyl group on the benzene ring. This compound is known for its white to off-white crystalline solid form and is commonly used in various chemical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-hydroxybenzaldehyde plays a role in several biochemical reactions. It can act as an intermediate in the synthesis of more complex molecules and may participate in oxidation-reduction reactions. This compound interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form Schiff bases with amino groups in proteins, potentially affecting protein function and stability .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in signal transduction. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit aldehyde dehydrogenase by forming a covalent bond with the enzyme’s active site, preventing the oxidation of aldehydes. Additionally, this compound can form non-covalent interactions with proteins, affecting their conformation and function. These interactions can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound can cause toxicity in animal models, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of organic compounds. This compound can also undergo conjugation reactions, where it is linked to other molecules such as glutathione, facilitating its excretion from the body. These metabolic pathways can influence the overall bioavailability and activity of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, this compound can interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of this compound can affect its localization and accumulation in specific cellular compartments, influencing its overall activity .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxybenzaldehyde can be synthesized through several methods, including the chlorination of 4-hydroxybenzaldehyde and the hydroxylation of 3-chlorobenzaldehyde. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) for chlorination, and hydroxylating agents like hydrogen peroxide (H2O2) for hydroxylation.

Industrial Production Methods: In an industrial setting, the compound is often produced through a continuous flow process, where the starting materials are fed into a reactor, and the reaction conditions are carefully controlled to optimize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydroxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound to produce 3-chloro-4-hydroxybenzoic acid.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol, forming 3-chloro-4-hydroxybenzyl alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide (OH-) or alkoxide (RO-) replace the chlorine atom.

Major Products Formed:

  • 3-Chloro-4-hydroxybenzoic Acid: Formed by the oxidation of this compound.

  • 3-Chloro-4-hydroxybenzyl Alcohol: Formed by the reduction of this compound.

  • Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

3-Chloro-4-hydroxybenzaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In medicinal chemistry, it is used to develop new drugs and study biological pathways. Additionally, it is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

3-Chloro-4-hydroxybenzaldehyde is structurally similar to other halogenated benzaldehydes, such as 3-bromo-4-hydroxybenzaldehyde and 3-chloro-4-methoxybenzaldehyde. These compounds share the common feature of having a halogen atom and a hydroxyl group on the benzene ring, but they differ in the type of halogen and the position of the substituents. The presence of different substituents can influence the reactivity and biological activity of these compounds, making each unique in its applications.

Conclusion

This compound is a versatile compound with significant applications in chemical synthesis, pharmaceutical research, and industrial processes. Its unique structure and reactivity make it an important building block in the development of various products and materials. Understanding its properties and reactions is essential for advancing scientific research and industrial applications.

Properties

IUPAC Name

3-chloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSOCYWCRMXQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178896
Record name Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-16-8
Record name 3-Chloro-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2420-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-chloro-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLORO-4-HYDROXYBENZALDEHYDE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85482
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-hydroxybenzaldehyde (5.0 g, 40.0 mmol) in DCM (50 mL) SOCl2 (3.30 mL, 40.0 mmol) was added slowly at 0° C. After the addition was completed, the reaction mixture was brought to RT and stirred for 14 h. The reaction mixture was then quenched with water (50 mL), neutralized with a saturated NaHCO3 solution and extracted with EtOAc (2×100 mL). The combined organic layers were washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to obtain crude product. The crude material was purified via silica gel column chromatography to afford 3-chloro-4-hydroxybenzaldehyde (5.0 g, 77%) as a brown solid.
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5 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxybenzaldehyde (100 g) in chloroform (1 L) was added N-chlorosuccinimide (120 g) at ambient temperature and the mixture was stirred at 50° C. for 18 hours. After evaporation of the solvent, the residue was partitioned between ethyl acetate and water. The organic layer was washed with water and brine, dried over magnesium sulfate, and evaporated in vacuo. The crude crystals was washed with diisopropyl ether and recrystallized from a mixture of ethyl acetate and n-hexane to obtain 3-chloro-4-hydroxybenzaldehyde (85.8 g) as colorless crystals.
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100 g
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120 g
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1 L
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Synthesis routes and methods IV

Procedure details

Acetic acid (300 ml) was bubbled with chlorine gas to make 38.38 g (0.541 mol) of chlorine. 4-Hydroxybenzaldehyde (66.1 g, 0.541 mol) was dissolved in acetic acid (300 ml) and stirred, during which the acetic acid solution containing chlorine as prepared above was slowly added thereto over 2 hours. The resulting mixture was stirred for further 2 hours. After completion of reaction, the reaction solution was concentrated. To the residue was added water (1L), which was then filtered, washed with water (500 ml) and dried to give 63.16 g (0.403 mol, Yield 75%) of the title compound.
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38.38 g
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300 mL
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75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 3-Chloro-4-hydroxybenzaldehyde?

A1: this compound is an aromatic aldehyde with a chlorine atom at the 3rd position and a hydroxyl group at the 4th position of the benzaldehyde ring. While a specific molecular weight wasn't provided in the abstracts, its molecular formula is C7H5ClO2 [, ]. Spectroscopic data, including FTIR, Raman, 1H-NMR, and 13C-NMR, have been used to confirm its structure and study its vibrational modes [, , ].

Q2: How does the structure of this compound relate to its potential for use in drug development?

A2: Research suggests that this compound can be used as a starting material to synthesize more complex molecules with potential biological activity [, ]. Specifically, it serves as a building block for creating curcumin analogs, which are being investigated for their potential therapeutic benefits []. Additionally, it has been used in the development of pro-soft drug modulators of sphingosine-1-phosphate receptor 1 (S1PR1), which are being explored for the treatment of inflammatory skin diseases [].

Q3: How do structural modifications to this compound affect its activity as a S1PR1 modulator?

A3: Research focusing on S1PR1 modulation shows that substituting different groups on the benzene ring of this compound can significantly impact its activity, aqueous solubility, and metabolic stability []. For example, adding a trifluoromethyl group led to low aqueous solubility, while incorporating a 2-phenol group improved solubility but decreased potency []. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing drug candidates based on this compound.

Q4: Has this compound been found to undergo any interesting transformations in the environment?

A4: Research on anaerobic bacteria cultures suggests that this compound can undergo both oxidation and reduction reactions []. These transformations can lead to the formation of the corresponding carboxylic acid and benzyl alcohol []. Interestingly, some bacterial consortia can further dehalogenate this compound, ultimately yielding 4-hydroxybenzoic acid and phenol []. These findings provide insights into the potential environmental fate of this compound.

Q5: Are there computational chemistry studies related to this compound?

A5: Yes, computational studies employing methods like Restricted Hartree-Fock (RHF) and Becke's three-parameter hybrid functional combined with Lee-Yang-Parr correlation (B3LYP) have been conducted on this compound []. These calculations have been used to predict molecular properties like electronic ground state energy, equilibrium structure, vibrational frequencies, and force constants, helping researchers understand its physicochemical properties [].

Q6: Is there any research on the cytotoxicity of compounds derived from this compound?

A6: Research has investigated the cytotoxicity of 3-carbethoxy-4(3’-chloro-4’-hydroxy)phenyl-but-3-en-2-one, a derivative of this compound, against cancer cells with mutant p53 []. This compound exhibited antiproliferative activity against WiDr cells (a colon cancer cell line), even surpassing the efficacy of 5-fluorouracil (5’-FU), a standard chemotherapy drug []. The study suggests that this derivative might reactivate p53 pathways, leading to apoptosis and cell cycle arrest in cancer cells [].

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